molecular formula C8H12N2O B1243227 2-(Methoxymethyl)benzene-1,4-diamine CAS No. 337906-36-2

2-(Methoxymethyl)benzene-1,4-diamine

Cat. No. B1243227
CAS RN: 337906-36-2
M. Wt: 152.19 g/mol
InChI Key: AVKBLCWBDLLVRL-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)benzene-1,4-diamine, also known by its CAS Number 337906-36-2, is a chemical compound with the molecular formula C8H12N2O . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(Methoxymethyl)benzene-1,4-diamine is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 152.19 g/mol .


Physical And Chemical Properties Analysis

2-(Methoxymethyl)benzene-1,4-diamine has a boiling point of 296.0±25.0 °C . Its density is predicted to be 1.142±0.06 g/cm3 . The compound is a solid at room temperature .

Scientific Research Applications

Oxidative Hair Coloring

2-(Methoxymethyl)benzene-1,4-diamine: is utilized as a primary intermediate in oxidative hair color formulations . It reacts with other compounds to form the final dye, which imparts color to hair. The compound’s effectiveness in this application stems from its ability to provide stable and long-lasting color.

Safety And Hazards

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and seeking immediate medical attention if needed .

properties

IUPAC Name

2-(methoxymethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKBLCWBDLLVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187451
Record name 2-Methoxymethyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)benzene-1,4-diamine

CAS RN

337906-36-2
Record name 2-Methoxymethyl-p-phenylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=337906-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxymethyl-p-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337906362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxymethyl-p-phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methoxymethyl)benzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.204.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHOXYMETHYL-P-PHENYLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5982W4U40M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

Into a Parr hydrogenation bottle previously purged with argon, are placed a solution of 2-methoxymethyl-4-nitroaniline (5.0 g, 27.5 mmol) in ethyl acetate (50 mL) and 0.25 g of 10% palladium on carbon. The bottle is mounted on a Parr shaker and hydrogenation is carried out under 50-60 psig (64.7-74.7 psi or 446-515 kPa) of hydrogen pressure. The pressure is carefully monitored for hydrogen uptake and additional hydrogen is introduced to keep the pressure above 50 psig. The hydrogenation is carried out for 3.5 hours after which the catalyst is removed by vacuum filtration. The filtrate is concentrated to about 25 mL and toluene (25 mL) is added to precipitate the product, which is collected by vacuum filtration and dried at 60° C. under vacuum. The product yield is 4.5 g; 1H-NMR (500 MHz, DMSO-d6) δ 3.23 (s, 3 H), 4.11 (s, 2 H), 4.21 (s, 2 H), 4.24 (s, 2 H), 6.33 (dd, 1 H), 6.37 (d, 1 H), 6.41 (d, 1 H).
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Synthesis routes and methods II

Procedure details

5 g (27.5 mmol) of 4-Nitro-2-methoxymethyl-aminobenzene and 0.250 g of palladium (10% on carbon) are placed in a 250 ml Parr bottle and 50 g of ethyl acetate is added. Hydrogenation is carried out using a Parr apparatus under 50-60 psig (64.7-74.7 psi or 446-515 kPa) of hydrogen pressure. In the course of the reaction the yellowish grey suspension turns to a darker grey suspension. The reaction is also carefully monitored for rapid hydrogen uptake and additional hydrogen is introduced to keep pressure above 50 psig (64.7 psi or 446 kPa). After 1 hour the suspension clears, leaving a yellow solution. The reaction is continued for 2.5 hours to ensure complete conversion. The catalyst is removed by filtration through glass microfiber filter paper. The filtrate is concentrated to ca. 25 ml, and 25 ml of toluene are added to precipitate the product. The product is collected on filter paper with suction and dried at 60° C. under vacuum. The product yield is 4.5 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxymethyl)benzene-1,4-diamine
Reactant of Route 2
2-(Methoxymethyl)benzene-1,4-diamine
Reactant of Route 3
2-(Methoxymethyl)benzene-1,4-diamine
Reactant of Route 4
2-(Methoxymethyl)benzene-1,4-diamine
Reactant of Route 5
2-(Methoxymethyl)benzene-1,4-diamine
Reactant of Route 6
2-(Methoxymethyl)benzene-1,4-diamine

Q & A

Q1: How does the methoxymethyl group in 2-(methoxymethyl)benzene-1,4-diamine influence its reactivity compared to other substituted benzene-1,4-diamines?

A1: The research indicates that the electron-withdrawing nature of the methoxymethyl group in 2-(methoxymethyl)benzene-1,4-diamine makes it the slowest to oxidize among the series of benzene-1,4-diamines studied. [] The removal of the first electron is the rate-determining step in its oxidation. Interestingly, while the electron-withdrawing effect leads to a faster coupling with 3-aminophenol compared to analogs with electron-donating groups, it is slower than the unsubstituted benzene-1,4-diamine. This suggests steric hindrance from the 2-substituent plays a role in the overall reaction rate. [] Furthermore, the formation of nonproductive adducts with coupling agents like 3-amino-2,6-dimethylphenol is kinetically favored for 2-(methoxymethyl)benzene-1,4-diamine, further slowing down the color formation process. []

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